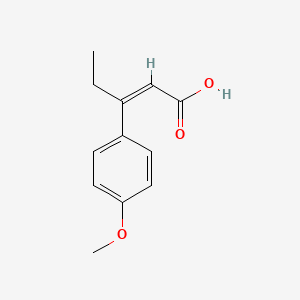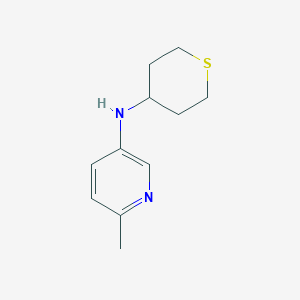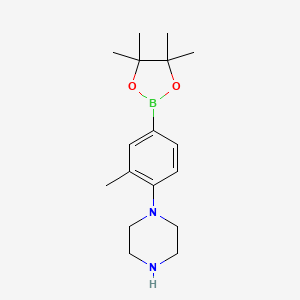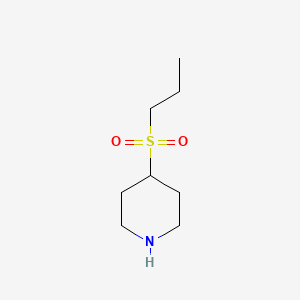
3-(4-Methoxyphenyl)pent-2-enoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)pent-2-enoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.23776 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pent-2-enoic acid chain. It is a derivative of cinnamic acid and is known for its diverse applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)pent-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and is carried out at ambient temperature .
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)pent-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-methoxyphenyl)pent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound’s methoxy group plays a crucial role in its antioxidant activity, helping to neutralize free radicals and protect cells from oxidative damage .
相似化合物的比较
Similar Compounds
(E)-3-(4-methoxyphenyl)prop-2-enoic acid: A closely related compound with similar structural features but differing in the length of the carbon chain.
Ferulic acid: Another derivative of cinnamic acid with a hydroxyl group instead of a methoxy group, known for its antioxidant properties.
Uniqueness
3-(4-methoxyphenyl)pent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(Z)-3-(4-methoxyphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8- |
InChI 键 |
PNGLWXCBVRIOPB-HJWRWDBZSA-N |
手性 SMILES |
CC/C(=C/C(=O)O)/C1=CC=C(C=C1)OC |
规范 SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)


![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)



![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)


![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
